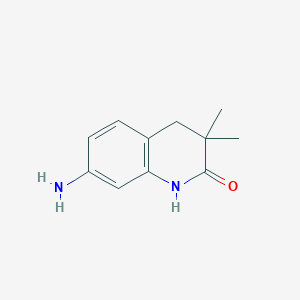![molecular formula C12H12O2 B2928732 (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309432-94-6](/img/structure/B2928732.png)
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,4S)-3-Phenylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and carboxylic acid functionality. One common method involves the cyclopropanation of a suitable diene followed by functional group transformations to introduce the carboxylic acid and phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.
化学反応の分析
Types of Reactions
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and unique reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a scaffold for drug design. Its rigid bicyclic structure can mimic certain biological molecules, making it useful in the development of pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
作用機序
The mechanism of action of (1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid depends on its specific application. In drug design, it may interact with biological targets through its rigid structure, which can fit into enzyme active sites or receptor binding pockets. The phenyl group can participate in π-π interactions, while the carboxylic acid can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Another rigid bicyclic compound used as a bioisostere for benzene rings in drug design.
Bicyclo[2.2.2]octane: A larger bicyclic compound with applications in synthetic chemistry and materials science.
Uniqueness
(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific combination of a rigid bicyclic core, a phenyl group, and a carboxylic acid functionality. This combination of features makes it particularly valuable in applications requiring precise molecular geometry and reactivity.
特性
IUPAC Name |
(1S,3S,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFULZHJFFLFMA-JFGNBEQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2928649.png)
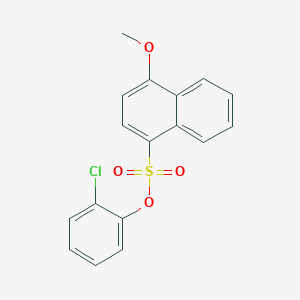
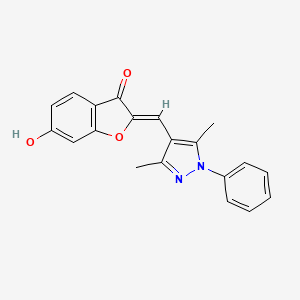
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)
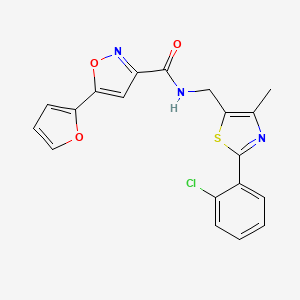
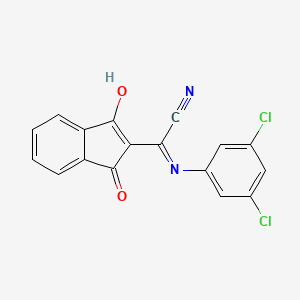
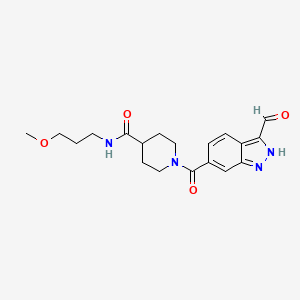
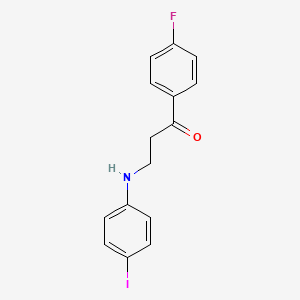
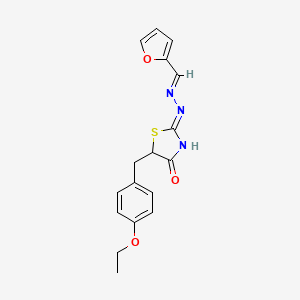
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)
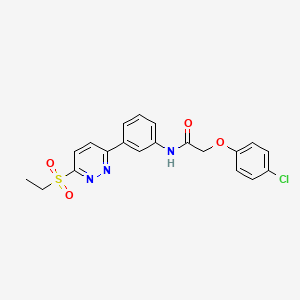
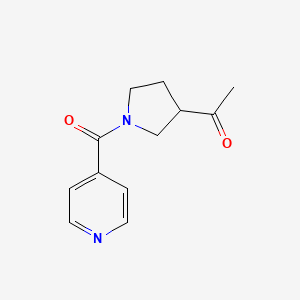
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
